molecular formula C17H18ClFN2O B4538884 N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea

N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea

Cat. No. B4538884
M. Wt: 320.8 g/mol
InChI Key: HPGOHSNCIWSACF-UHFFFAOYSA-N
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Description

The compound N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea is of significant interest due to its potential applications in various fields, including organic chemistry and materials science. Its structure incorporates chloro- and fluoro-substituted phenyl rings, which are known to impart unique chemical and physical properties.

Synthesis Analysis

The synthesis of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea and related compounds typically involves the reaction of isocyanates with amines under controlled conditions. A notable method for synthesizing ureas involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which allows for the conversion of carboxylic acids to ureas in a single pot, offering good yields without racemization under mild conditions (Thalluri et al., 2014). Additionally, N,N′-disubstituted ureas with polycyclic fragments have been synthesized, highlighting the diverse methods available for incorporating various substituents into the urea framework (Danilov et al., 2020).

Molecular Structure Analysis

The molecular structure of urea derivatives, including N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea, is characterized by the presence of N-C-N and C=O bonds, which are critical for their chemical behavior. N,N′-Bis(4-fluorophenyl)urea, for example, displays significant structural features where the benzene rings are twisted from each other, demonstrating the impact of substituents on the overall molecular conformation (Loh et al., 2010).

Chemical Reactions and Properties

Ureas are versatile compounds that participate in various chemical reactions, including transformations involving their isocyanate precursors and reactions with electrophiles. Directed lithiation, for instance, allows for the functionalization of urea derivatives at specific positions, enhancing their reactivity and utility in organic synthesis (Smith et al., 2013).

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[1-(4-ethylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O/c1-3-12-4-6-13(7-5-12)11(2)20-17(22)21-16-9-8-14(18)10-15(16)19/h4-11H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGOHSNCIWSACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluorophenyl)-3-[1-(4-ethylphenyl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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